4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole, pyrrolidinone, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole and pyrrolidinone rings, followed by the introduction of the phenoxy and fluorophenyl groups. Common synthetic routes may involve:
Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic conditions.
Formation of Pyrrolidinone Ring: This step often involves the cyclization of γ-aminobutyric acid derivatives.
Introduction of Phenoxy and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenoxy and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Pharmacology: The compound may serve as a lead compound for the development of new therapeutic agents.
Industrial Applications: It can be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- **4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-CHLOROPHENYL)PYRROLIDIN-2-ONE
- **4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-BROMOPHENYL)PYRROLIDIN-2-ONE
Uniqueness
The presence of the fluorophenyl group in 4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE distinguishes it from its analogs with different halogen substitutions. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
Properties
Molecular Formula |
C29H30FN3O2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H30FN3O2/c1-20-15-21(2)17-25(16-20)35-14-6-5-13-32-27-8-4-3-7-26(27)31-29(32)22-18-28(34)33(19-22)24-11-9-23(30)10-12-24/h3-4,7-12,15-17,22H,5-6,13-14,18-19H2,1-2H3 |
InChI Key |
CGGNBELVMAAEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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